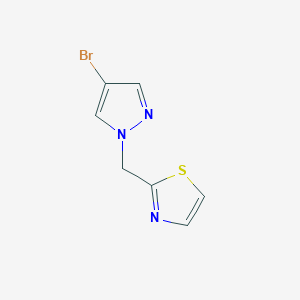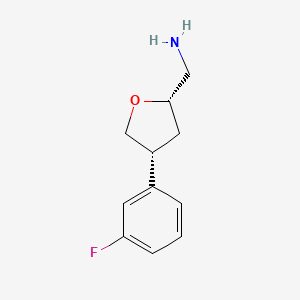
((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound that features a tetrahydrofuran ring substituted with a fluorophenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the tetrahydrofuran ring.
Amination: The final step involves introducing the amine group, which can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which ((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the tetrahydrofuran ring can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
((2S,4R)-4-(3-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: can be compared with other similar compounds, such as:
((2S,4R)-4-Phenyl)tetrahydrofuran-2-yl)methanamine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
((2S,4R)-4-(3-Chlorophenyl)tetrahydrofuran-2-yl)methanamine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
((2S,4R)-4-(3-Methylphenyl)tetrahydrofuran-2-yl)methanamine: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.
The uniqueness of This compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
[(2S,4R)-4-(3-fluorophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7,13H2/t9-,11-/m0/s1 |
InChI-Schlüssel |
OIZFXYSPARMPIP-ONGXEEELSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1C(COC1CN)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



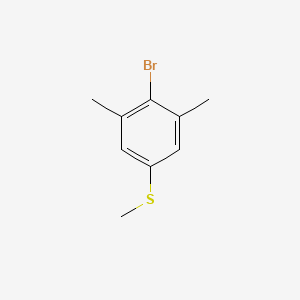
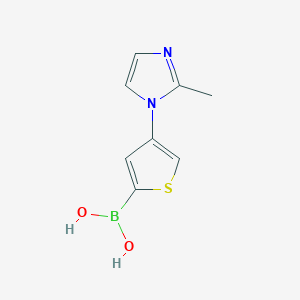
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
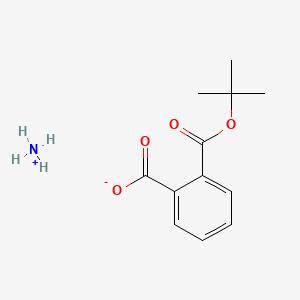
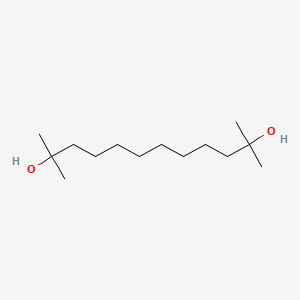

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
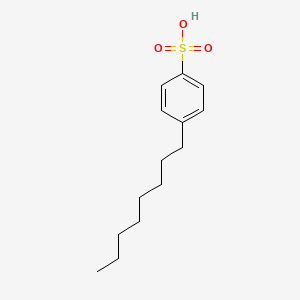

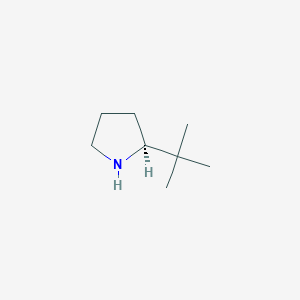
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
